molecular formula C10H11N3O2S B14915398 n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

n-(4-(1h-Imidazol-1-yl)phenyl)methanesulfonamide

Cat. No.: B14915398
M. Wt: 237.28 g/mol
InChI Key: NKVYMLHIDYRRNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) linked to a phenyl ring substituted at the para position with a 1H-imidazole moiety. Sulfonamides are a well-established class of compounds with broad pharmaceutical relevance, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

N-(4-imidazol-1-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)12-9-2-4-10(5-3-9)13-7-6-11-8-13/h2-8,12H,1H3

InChI Key

NKVYMLHIDYRRNR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide typically involves the reaction of 4-(1H-Imidazol-1-yl)aniline with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Acylation Reactions

The sulfonamide group undergoes acylation with acyl chlorides or anhydrides to form N-acylated derivatives:

RCOCl + N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamideRCOthis compound\text{RCOCl + this compound} \rightarrow \text{RCOthis compound}

Reaction Conditions :

  • Conducted in dichloromethane or THF with a base (e.g., DMAP).

  • Products are stabilized by the electron-withdrawing sulfonyl group.

Imidazole Ring Oxidation

The imidazole moiety can be oxidized to form imidazole N-oxides , altering electronic properties and biological activity :

This compound + H2O2N-Oxide derivative\text{this compound + H}_2\text{O}_2 \rightarrow \text{N-Oxide derivative}

Key Insights :

  • Oxidation occurs at the N-1 position of the imidazole ring, as confirmed by crystallographic studies .

  • The reaction is pH-dependent, favoring acidic or neutral conditions .

Hydrolysis of the Sulfonamide Group

Under strong acidic or basic conditions, the sulfonamide bond hydrolyzes to yield methanesulfonic acid and 4-(1H-imidazol-1-yl)aniline :

This compound + H2OH+/OHCH3SO3H + 4-(1H-Imidazol-1-yl)aniline\text{this compound + H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CH}_3\text{SO}_3\text{H + 4-(1H-Imidazol-1-yl)aniline}

Conditions :

  • Acidic hydrolysis: Concentrated HCl at reflux.

  • Basic hydrolysis: NaOH (6M) at elevated temperatures.

Electrophilic Aromatic Substitution

The phenyl ring undergoes electrophilic substitution, directed by the electron-donating imidazole and electron-withdrawing sulfonamide groups :

Reaction Type Reagent Position Product
NitrationHNO₃/H₂SO₄Meta3-Nitro-N-(4-(1H-imidazol-1-yl)phenyl)methanesulfonamide
SulfonationH₂SO₄ (fuming)ParaSulfonic acid derivative

Key Observations :

  • The imidazole group activates the ring for electrophilic attack, while the sulfonamide group deactivates it, leading to mixed directing effects .

Alkylation of the Imidazole Nitrogen

The imidazole’s N-3 nitrogen reacts with alkyl halides to form quaternary ammonium salts :

This compound + R-XAlkylated derivative\text{this compound + R-X} \rightarrow \text{Alkylated derivative}

Example :

  • Reaction with methyl iodide produces 1-methylimidazolium derivatives , enhancing solubility in polar solvents .

Multi-Component Reactions

The compound participates in one-pot syntheses to form complex heterocycles. For example, with 2-naphthol and thiourea , it forms 1,3-thiazine derivatives :

\text{this compound + 2-naphthol + thiourea} \rightarrow \text

Mechanism of Action

The mechanism of action of N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural Comparison

The compound 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide () serves as a relevant structural analog. Below is a comparative analysis:

Parameter N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide
Core Structure Methanesulfonamide (-CH₂SO₂NH₂) Benzenesulfonamide (-C₆H₄SO₂NH₂)
Aromatic Substituent Para-substituted phenyl with 1H-imidazole Para-methylbenzene linked to 1-methylindazole
Heterocyclic Group Imidazole (5-membered, two nitrogen atoms) Indazole (6-membered fused benzene-pyrazole)
Potential Bioactivity Hypothesized: Anticancer, anti-inflammatory Reported: Anticancer, anti-inflammatory, antiviral
Key Structural Differences:

Sulfonamide Backbone : The target compound uses a methanesulfonamide group, which may confer greater solubility compared to the bulkier benzenesulfonamide in the analog .

Heterocyclic Motif : Imidazole (in the target) vs. indazole (in the analog). Imidazole’s dual nitrogen sites could enhance hydrogen-bonding interactions, whereas indazole’s fused ring system may improve aromatic stacking.

Methodological Considerations

Crystallographic techniques, such as those employing the SHELX software suite (), are critical for resolving sulfonamide structures. For example, the analog in was characterized using X-ray diffraction, a method likely applicable to the target compound for elucidating bond lengths, angles, and intermolecular interactions.

Biological Activity

N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound this compound contains an imidazole ring, which is known for its role in various biological processes. The methanesulfonamide group enhances the compound’s solubility and bioavailability. Its molecular formula is C10H12N4O2S, indicating the presence of several functional groups that contribute to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. For instance, imidazole derivatives often interact with indoleamine 2,3-dioxygenase (IDO), a target for cancer therapy due to its role in immune suppression .
  • Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest significant activity against these Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on the structural analogs of this compound revealed that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated cytotoxic effects on human cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Studies

In vitro studies have shown that this compound exhibits notable antimicrobial activity. A comparative analysis of related compounds indicated that those with the imidazole moiety displayed enhanced efficacy against various bacterial strains. The following table summarizes key findings from antimicrobial studies:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundKlebsiella pneumoniae8 µg/mL

Case Studies

Several case studies have explored the therapeutic potential of imidazole-containing compounds:

  • Case Study on Cancer Therapy : A derivative of this compound was tested in a murine model of cancer, demonstrating a reduction in tumor size and improved survival rates compared to control groups. This study supports the potential use of imidazole derivatives in cancer treatment protocols .
  • Antimicrobial Efficacy : In a clinical setting, derivatives were administered to patients with resistant bacterial infections. Results indicated a significant reduction in infection rates, showcasing the compound's potential as an alternative treatment for antibiotic-resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(1H-Imidazol-1-yl)phenyl)methanesulfonamide, and how can its purity be validated?

  • Methodology :

  • Synthesis : A common approach involves nucleophilic substitution between 4-(1H-imidazol-1-yl)aniline and methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link imidazole and phenyl moieties, followed by sulfonylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis. Structural integrity is verified using 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide (-SO2_2NH-) and imidazole proton environments .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for structure solution and refinement . Hydrogen bonding patterns (e.g., N–H···O or C–H···π interactions) are analyzed using graph set notation (e.g., Etter’s rules) to identify motifs like R22(8)R_2^2(8) dimers .
  • Stabilizing Interactions : The sulfonamide group often participates in N–H···O hydrogen bonds, while imidazole rings engage in π-π stacking or C–H···N interactions .

Q. What biological activities are associated with this compound, and how are structure-activity relationships (SAR) investigated?

  • Methodology :

  • Assays : Anticancer activity via MTT assays (e.g., against HeLa cells), anti-inflammatory effects through COX-2 inhibition studies, and antimicrobial screening (MIC determination) .
  • SAR : Modifications to the imidazole (e.g., alkylation) or sulfonamide substituents are systematically tested. For example, electron-withdrawing groups on the phenyl ring enhance metabolic stability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Computational Setup : Geometry optimization and electron density analysis using B3LYP/6-311+G(d,p) basis sets. Frontier molecular orbitals (HOMO/LUMO) are calculated to predict nucleophilic/electrophilic sites .
  • Reactivity Insights : The sulfonamide group’s electron-withdrawing effect lowers HOMO energy, reducing susceptibility to oxidation. Imidazole’s lone pairs influence charge distribution in the phenyl ring .

Q. What challenges arise in resolving crystallographic disorder in its polymorphs, and how are they addressed?

  • Methodology :

  • Disorder Handling : Using SHELXL’s PART instruction to model disordered imidazole/sulfonamide moieties. Multi-conformational refinement and restraints (e.g., SIMU) improve accuracy .
  • Polymorphism Screening : Solvent-drop grinding or slurry experiments in varied solvents (e.g., DMSO vs. acetonitrile) to isolate distinct forms .

Q. How do metabolic pathways of this compound compare to structurally related agrochemicals like sulfentrazone?

  • Methodology :

  • In Vitro Metabolism : Incubation with liver microsomes (e.g., rat CYP450 isoforms) followed by LC-MS/MS to detect hydroxylated or demethylated metabolites. Key metabolites (e.g., 3-hydroxymethyl derivatives) are compared to sulfentrazone’s HMS and DMS analogs .
  • Degradation Pathways : Oxidative cleavage of the imidazole ring or sulfonamide hydrolysis under acidic/alkaline conditions .

Q. What strategies optimize synthetic yield while minimizing impurities like regioisomeric byproducts?

  • Methodology :

  • Regiocontrol : Use directing groups (e.g., nitro or methoxy) during imidazole coupling to favor para-substitution.
  • Impurity Analysis : UPLC-MS identifies byproducts (e.g., ortho-imidazole isomers). Process optimization via DOE (design of experiments) adjusts temperature, catalyst loading, and solvent polarity .

Q. How does hydrogen-bonding propensity influence solubility and formulation in drug delivery systems?

  • Methodology :

  • Solubility Studies : Phase solubility analysis in PEG-400 or cyclodextrin complexes. Hydrogen-bond donor/acceptor counts are calculated using Molinspiration tools.
  • Formulation Design : Co-crystallization with coformers (e.g., succinic acid) enhances aqueous solubility while retaining bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.